

# Structural Analysis of the CCR4 Chemokine Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The C-C chemokine receptor 4 (CCR4) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of specific leukocyte subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1] Its involvement in various physiological and pathological processes, such as immune responses, inflammation, and cancer, has made it an attractive target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the structural analysis of CCR4, detailing its ligands, signaling pathways, and the experimental and computational methodologies employed to elucidate its structure and function.

### **CCR4: Structural Characteristics**

As of late 2025, a high-resolution experimental structure of the full-length human CCR4 receptor has not been determined by X-ray crystallography or cryo-electron microscopy (cryo-EM). This absence of a definitive three-dimensional structure necessitates the use of computational modeling techniques to gain structural insights.

## **Homology Modeling and AlphaFold**

To overcome the lack of an experimental structure, researchers have relied on homology modeling and, more recently, advanced machine learning-based approaches like AlphaFold.



- Homology Modeling: This technique involves building a 3D model of CCR4 based on the
  experimentally determined structures of related chemokine receptors, such as CCR2, CCR5,
  CCR7, and CCR9. The sequence identity between CCR4 and these templates ranges from
  30% to 46%.[3]
- AlphaFold: The AlphaFold2 protein structure database provides a predicted model of human CCR4 (AF-A0N0Q1-F1), which serves as a valuable resource for structural analysis and drug design efforts.[3] While these models are highly accurate, they represent a single conformational state and may not fully capture the dynamic nature of the receptor.[4]

These computational models are crucial for identifying potential ligand binding sites, understanding the structural basis of ligand recognition, and guiding site-directed mutagenesis studies to validate these predictions.

# **Ligands of CCR4**

CCR4 is primarily activated by two endogenous chemokine ligands: CCL17 (also known as TARC) and CCL22 (also known as MDC).[1] Additionally, CCL2 has been suggested to act as a non-selective ligand.[2]

## **Binding Affinities and Differential Effects**

While both CCL17 and CCL22 bind to the same orthosteric site on CCR4, they exhibit different binding affinities and induce distinct functional responses, a phenomenon known as biased agonism.[3][5] CCL22 is generally considered the more potent ligand.



Ligand	Binding Affinity (IC50/pIC50/K_d)	Cell Type/Assay Condition	Reference
CCL17 (TARC)	pEC50: 7.98 ± 0.23 (Internalization)	HUT78 cells	
IC50: ~3-fold higher than CCL22 (Displacement of [125]]- CCL22)	CEM-4 cells and CCR4-L1.2 transfectants		
CCL22 (MDC)	pEC50: 8.77 ± 0.08 (Internalization)	HUT78 cells	
More effective displacement of [125]- CCL22 than CCL17	CEM-4 cells and CCR4-L1.2 transfectants		
CCL2	Lower affinity compared to CCL17 and CCL22	Varies	[2]

Note: Direct K\_d or K\_i values for CCL17 and CCL22 binding to CCR4 are not consistently reported across the literature. The table reflects the relative affinities and potencies observed in functional assays.

# **CCR4 Antagonists**

A variety of small-molecule antagonists have been developed to target CCR4. These compounds often exhibit allosteric modulatory effects, binding to sites distinct from the orthosteric ligand-binding pocket.[3]



Antagonist	Binding Affinity (IC50/pIC50/pK_i)	Binding Site	Reference
GSK2239633A	pIC50 > 7.9	Intracellular	
Compound 1	pK_i: 8.70 ± 0.21	Allosteric Site 1 (Extracellular)	_
Compound 2	pK_i: 9.10 ± 0.09	Allosteric Site 1 (Extracellular)	
Compound 3	pK_i: 9.04 ± 0.17	Allosteric Site 2 (Intracellular)	
Compound 4	pK_i: 8.74 ± 0.09	Allosteric Site 2 (Intracellular)	
C021	IC50 (chemotaxis, human): 140 nM	Transmembrane	_
AZD2098	pIC50 (human): 7.8	Intracellular	-

# **CCR4 Signaling Pathways**

Upon ligand binding, CCR4 undergoes a conformational change that initiates intracellular signaling cascades. CCR4 can signal through both G protein-dependent and  $\beta$ -arrestin-dependent pathways.[2][5]

# **G Protein-Mediated Signaling**

CCR4 couples to G\_i/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[2] This signaling cascade is crucial for mediating cellular responses like chemotaxis.

# **β-Arrestin-Mediated Signaling**

Ligand binding also promotes the recruitment of  $\beta$ -arrestins to the receptor.  $\beta$ -arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G

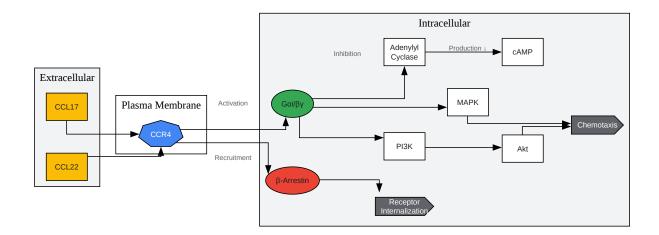




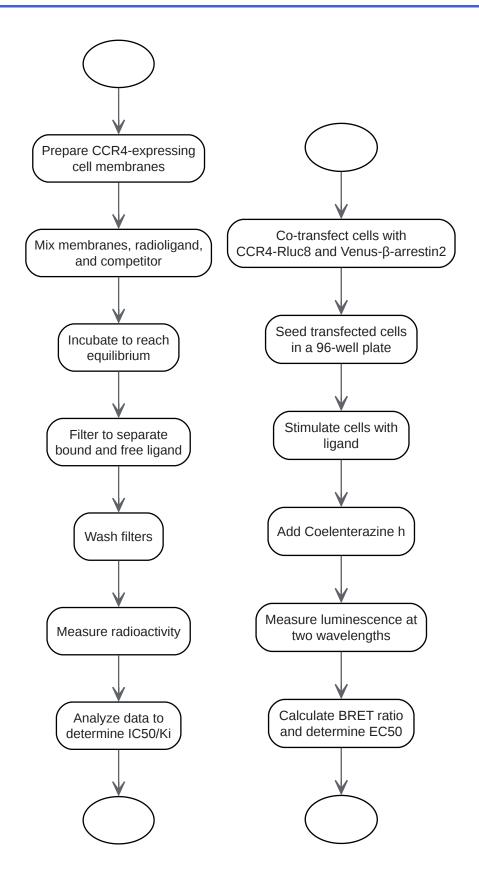


protein-independent signaling events.[5] Studies have shown that CCL22 is a more potent inducer of  $\beta$ -arrestin recruitment and receptor internalization compared to CCL17.[3][5]









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- To cite this document: BenchChem. [Structural Analysis of the CCR4 Chemokine Receptor: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370871#structural-analysis-of-the-ccr4-chemokine-receptor]

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